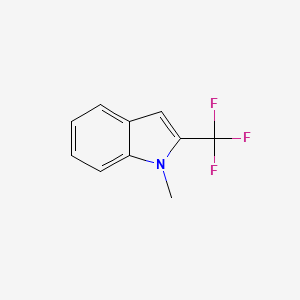

1H-Indole, 1-methyl-2-(trifluoromethyl)-

Description

Contextualization of Fluorinated Indole (B1671886) Derivatives in Contemporary Organic Synthesis

Fluorinated indole derivatives are a class of compounds that have garnered substantial interest in contemporary organic synthesis due to their unique properties and wide-ranging applications. researchgate.net The introduction of fluorine into the indole ring system can significantly alter the molecule's physical, chemical, and biological characteristics. researchgate.net This has led to their extensive use in the development of pharmaceuticals and agrochemicals, with fluorinated compounds accounting for a significant percentage of approved small molecule drugs. researchgate.net

The synthesis of fluorinated indoles has been a focus of methodological development. Strategies often involve either the direct installation of a fluorine or a trifluoromethyl group onto the indole core via C-H activation and substitution, or the cyclization of a starting material that already contains the desired fluorinated group. bohrium.com A variety of reagents and catalytic systems, including those based on transition metals like copper and palladium, as well as metal-free and photoredox catalysis conditions, have been employed for these transformations. bohrium.com For instance, a metal-free method has been developed for accessing a range of fluorinated indoles from commercially available anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov

The indole nucleus itself is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.net The addition of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated indoles highly valuable in drug discovery. researchgate.net

Strategic Importance of the Trifluoromethyl Group in Heterocyclic Chemistry

The trifluoromethyl (CF3) group is a key functional group in the design of bioactive molecules and advanced materials. nih.govmdpi.com Its strategic importance in heterocyclic chemistry stems from a unique combination of electronic and steric properties that can profoundly influence the parent molecule. nih.gov

Key Properties and Effects of the Trifluoromethyl Group:

| Property | Description | Impact on Heterocyclic Compounds |

| High Electronegativity | The three fluorine atoms create a strong electron-withdrawing inductive effect (-I). researchgate.net | This can alter the acidity and basicity of nearby functional groups, influence reaction mechanisms, and enhance interactions with biological targets through hydrogen bonding and electrostatic forces. mdpi.com |

| Increased Lipophilicity | The CF3 group significantly increases the lipophilicity of a molecule. mdpi.com | This can improve a compound's ability to cross cell membranes, leading to better bioavailability and in vivo transport. mdpi.com |

| Metabolic Stability | The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com | The CF3 group is highly resistant to metabolic degradation, which can increase the half-life of a drug and reduce the required dosage. mdpi.com |

| Steric Profile | The CF3 group is sterically larger than a hydrogen atom but is often considered a bioisostere for a chlorine atom. mdpi.com | It can be used to fine-tune the shape and conformation of a molecule to optimize its binding to a specific biological target. mdpi.com |

| Chemical Stability | C-trifluoromethylated heterocycles often exhibit greater chemical stability compared to their monofluorinated counterparts. researchgate.net | This stability is attributed to the "electronic stabilization" provided by the strong electron-withdrawing nature of the CF3 group. researchgate.net |

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to modulate molecular properties and enhance therapeutic potential. nih.govmdpi.com Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its significance in medicinal chemistry. researchgate.net

Overview of N-Methylindole Chemistry and its Distinctive Reactivity Profile

N-Methylindole, also known as 1-methyl-1H-indole, is a fundamental heterocyclic compound that serves as a key building block in organic synthesis. researchgate.netnist.gov The presence of the methyl group on the nitrogen atom significantly influences its reactivity compared to the parent indole.

Physicochemical Properties of N-Methylindole:

| Property | Value |

| Molecular Formula | C9H9N |

| Molecular Weight | 131.17 g/mol |

| Appearance | Deep yellow viscous liquid |

| Boiling Point | 133 °C at 26 mmHg |

| Density | 1.051 g/mL at 20 °C |

Data sourced from multiple references. researchgate.netwikipedia.org

The N-methylation blocks the N-H proton, which alters its participation in hydrogen bonding and its reactivity in reactions that involve deprotonation of the indole nitrogen. A key feature of N-methylindole's reactivity is its propensity for electrophilic substitution, which preferentially occurs at the C3 position. However, metalation of N-methylindole with organolithium reagents, such as butyllithium, typically occurs at the C2 position, providing a route to 2-substituted N-methylindoles. researchgate.net

N-Methylindole participates in a variety of chemical transformations, including:

Benzylation reactions: It can be benzylated with benzhydryl and benzylic alcohols using gold(III) catalysis. chemicalbook.com

Ring-opening of epoxides: It acts as a nucleophile in the ring-opening of epoxides, catalyzed by lithium perchlorate, to form substituted indoles. researchgate.net

Preparation of various derivatives: It is a versatile reactant for the synthesis of polycyclic indole derivatives, bisindole derivatives, and pharmaceutically relevant compounds. chemicalbook.com

Rationale for Dedicated Research on 1H-Indole, 1-methyl-2-(trifluoromethyl)-

The specific compound, 1H-Indole, 1-methyl-2-(trifluoromethyl)-, represents a confluence of the structural features discussed in the preceding sections. Dedicated research on this molecule is justified by the anticipated synergistic effects of its constituent parts: the indole scaffold, the N-methyl group, and the C2-trifluoromethyl group.

Properties of 1H-Indole, 1-methyl-2-(trifluoromethyl)-:

| Property | Value |

| Molecular Formula | C10H8F3N |

| Molecular Weight | 199.17 g/mol |

| Synonyms | N-methyl-2-trifluoromethylindole, N-Methyl-2-(trifluoromethyl)indole |

Data sourced from PubChem. nih.gov

The rationale for focusing on this particular isomer is multifaceted:

Modulation of Biological Activity: The indole core is a known pharmacophore. rsc.org The N-methyl group can influence solubility and metabolic pathways, while the C2-trifluoromethyl group can enhance metabolic stability, lipophilicity, and target binding affinity. mdpi.comrsc.org The combination of these features makes this compound a promising candidate for medicinal chemistry investigations.

Unique Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly alters the electron density of the indole ring system. This can influence its reactivity in further chemical transformations and its interactions with biological macromolecules.

Synthetic Utility: The development of efficient and selective methods for the synthesis of 2-(trifluoromethyl)indoles is an active area of research. researchgate.netorganic-chemistry.org Studying the synthesis and reactivity of 1H-Indole, 1-methyl-2-(trifluoromethyl)- contributes to the broader field of organofluorine chemistry and provides access to a valuable building block for more complex molecules. For instance, methods have been developed for the synthesis of 2-(trifluoromethyl)indoles via the cyclization of 2-nitrobenzyl trifluoromethyl ketones or through a domino trifluoromethylation/cyclization of 2-alkynylanilines. researchgate.netorganic-chemistry.org

Current Research Gaps and Future Perspectives in the Field

Despite significant progress in the synthesis and application of trifluoromethylated indoles, several research gaps and opportunities for future work remain.

One of the primary challenges is the development of more efficient, sustainable, and scalable synthetic methodologies. bohrium.com While numerous methods exist for trifluoromethylation, there is a continuing need for catalytic systems that are highly specific, operate under mild conditions, are applicable to a wide range of substrates, and are reusable. bohrium.com Visible-light-induced synthesis of trifluoromethyl indoles represents a promising sustainable approach that avoids the need for traditional catalysts. researchgate.net

Furthermore, while C-trifluoromethylation of indoles is well-studied, the synthesis of N-trifluoromethylated indoles is less common and presents its own set of challenges. nih.govrsc.org Existing methods for preparing N-trifluoromethylated indoles are often multi-step and limited in scope. rsc.org The development of novel and more direct routes to these compounds would be a significant advancement.

Future perspectives in the field are likely to focus on:

Novel Catalytic Systems: The design of new catalysts that can achieve regioselective trifluoromethylation of the indole nucleus with high efficiency and broad substrate scope.

Late-Stage Functionalization: The development of methods for the late-stage introduction of the trifluoromethyl group into complex indole-containing molecules, which is highly desirable in drug discovery programs.

Exploration of Biological Activity: A systematic investigation of the biological properties of a wider range of trifluoromethylated N-methylindoles, including 1H-Indole, 1-methyl-2-(trifluoromethyl)-, to uncover new therapeutic leads.

Mechanistic Studies: Detailed mechanistic investigations of trifluoromethylation reactions to enable the rational design of improved synthetic methods.

Addressing these research gaps will undoubtedly lead to a deeper understanding of the chemistry of trifluoromethylated indoles and expand their applications in various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8F3N |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

1-methyl-2-(trifluoromethyl)indole |

InChI |

InChI=1S/C10H8F3N/c1-14-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-6H,1H3 |

InChI Key |

ZSULBIXBFIVXPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(F)(F)F |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 1h Indole, 1 Methyl 2 Trifluoromethyl

Regioselective Trifluoromethylation Strategies for Indole (B1671886) Scaffolds

Achieving regioselectivity in the trifluoromethylation of the indole scaffold is a significant synthetic challenge. The C-2 and C-3 positions of the indole ring are both nucleophilic, often leading to mixtures of products. Modern synthetic efforts have focused on developing methods that precisely target the C-2 position, leading directly to compounds like 1-methyl-2-(trifluoromethyl)-1H-indole.

Direct C-H functionalization represents the most atom-economical approach to synthesizing 2-trifluoromethylated indoles. These methods avoid the need for pre-functionalized substrates, proceeding by direct attachment of a trifluoromethyl group to the C-2 position of the indole ring.

In recent years, metal-free trifluoromethylation methods have gained prominence due to their cost-effectiveness and reduced metal contamination in the final products. nih.gov An efficient and highly regioselective protocol utilizes sodium triflinate (CF3SO2Na), a readily available and low-toxicity reagent, as the trifluoromethyl source. nih.govrsc.org The reaction is promoted by an oxidant, typically tert-butyl hydroperoxide (TBHP), under high-temperature conditions. nih.govresearchgate.net

This method has been successfully applied to N-substituted indoles. Specifically, the reaction of 1-methylindole (B147185) with sodium triflinate and TBHP in acetonitrile (B52724) at 140 °C furnishes 1H-Indole, 1-methyl-2-(trifluoromethyl)- in a moderate yield. rsc.org The proposed mechanism involves the generation of a trifluoromethyl radical (•CF3) from CF3SO2Na, which then attacks the electron-rich indole ring. nih.govrsc.org

Table 1: Metal-Free Oxidative Trifluoromethylation of 1-Methylindole rsc.org

| Substrate | CF3 Source | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Methylindole | CF3SO2Na | TBHP | CH3CN | 140 | 18 | 56 |

Transition metal catalysis offers powerful alternatives for C-H trifluoromethylation, often proceeding under milder conditions than metal-free protocols. Copper-catalyzed systems have been shown to be effective for the oxidative trifluoromethylation of indoles. mdpi.com One such protocol employs a Cu(II) catalyst, such as CuSO4, with CF3SO2Na as the trifluoromethyl source and TBHP as the oxidant. mdpi.com While a broad range of substituted indoles are compatible with this method, the use of a base like potassium fluoride (B91410) (KF) was found to be crucial for the reaction's success. mdpi.com

More recently, a bismuth-catalyzed C–H trifluoromethylation of heteroarenes using triflyl chloride (CF3SO2Cl) under light irradiation has been developed. acs.org This method was successfully applied to N-benzyl-3-methylindole, achieving trifluoromethylation at the C-2 position, demonstrating its potential for functionalizing N-substituted indoles. acs.org

Table 2: Overview of Transition Metal-Catalyzed C-2 Trifluoromethylation of Indole Derivatives

| Catalyst | CF3 Source | Oxidant/Conditions | Key Features | Ref. |

| CuSO4 | CF3SO2Na | TBHP, KF | Base is crucial for the reaction; broad functional group tolerance. | mdpi.com |

| Bi(I) Species | CF3SO2Cl | Light Irradiation | Proceeds via an open-shell redox manifold at bismuth. | acs.org |

Photochemical methods provide a mild and efficient pathway for generating trifluoromethyl radicals, enabling the C-2 trifluoromethylation of indoles under ambient conditions. researchgate.net These reactions can proceed with or without an external photocatalyst.

A photocatalyst-free approach involves the direct UV irradiation (360–365 nm) of an indole substrate with CF3SO2Na in the presence of air or oxygen. researchgate.net This method leverages the in situ conversion of the trifluoromethylating agent to the •CF3 radical. researchgate.net

Alternatively, visible-light-promoted protocols utilize a photocatalyst to facilitate the reaction under milder light sources. vu.nl One such methodology employs 2-tert-butylanthraquinone (B8409) as an organic photocatalyst and sodium trifluoromethylsulfinate (Langlois' reagent) as the CF3 source. vu.nl This approach has been successfully applied to N-substituted indoles, such as 1-methyl-2-phenylindole, highlighting its applicability for the synthesis of complex 2-trifluoromethylated indole structures. vu.nl The development of photoinduced reactions without additional catalysts or additives is a significant area of interest. nih.gov

Table 3: Photoinduced C-2 Trifluoromethylation of Indole Scaffolds

| Method | CF3 Source | Conditions | Catalyst | Ref. |

| Photoinduced | CF3SO2Na | UV Light (360-365 nm), Air | None | researchgate.net |

| Photocatalyzed | Langlois' Reagent | Visible Light | 2-tert-butylanthraquinone | vu.nl |

An alternative to the direct trifluoromethylation of a pre-formed indole ring is the construction of the indole scaffold from precursors that already contain the trifluoromethyl group. nih.gov This strategy offers excellent control over the regiochemistry, ensuring the CF3 group is located exclusively at the C-2 position.

This synthetic route involves building the pyrrole (B145914) ring onto a trifluoromethylated benzene (B151609) derivative. A notable example is the domino trifluoromethylation/cyclization of 2-alkynylanilines. nih.gov In this method, a 2-alkynylaniline substrate reacts with a fluoroform-derived copper-trifluoromethyl reagent (CuCF3). nih.gov The reaction proceeds via the addition of the CuCF3 reagent to the alkyne, followed by an intramolecular cyclization (hydroamination) of the aniline (B41778) nitrogen onto the newly formed trifluoromethylated vinyl copper intermediate. This domino process constructs the 2-(trifluoromethyl)indole core in a single step with unambiguous positioning of the CF3 group. nih.gov This protocol is valuable for creating useful intermediates, such as 3-formyl-2-(trifluoromethyl)indoles, for further synthetic elaboration. nih.gov

Table 4: Synthesis of 2-(Trifluoromethyl)indoles via Domino Cyclization of 2-Alkynylanilines nih.gov

| Starting Material | Reagent | Key Transformation | Product Type |

| 2-Alkynylanilines | Fluoroform-derived CuCF3 | Domino Trifluoromethylation/Cyclization | 2-(Trifluoromethyl)indoles |

Annulation Reactions Incorporating Trifluoromethylated Building Blocks

Multicomponent Reactions Leading to the Indole Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. In the context of 2-(trifluoromethyl)indoles, MCRs provide a powerful tool for constructing the core heterocyclic structure with the desired substituent in a single step.

One notable example is a copper-catalyzed three-component reaction involving indoles, quinoxalin-2(1H)-ones, and sodium triflinate (CF3SO2Na), a source of the trifluoromethyl radical. researchgate.net This process achieves a direct C-H functionalization and trifluoromethylation at the C2 position of the indole ring. While this specific reaction yields a more complex molecule, 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-one, it exemplifies the MCR strategy for creating the 2-(trifluoromethyl)indole scaffold with high site-selectivity and step economy. researchgate.net The reaction proceeds under mild conditions, utilizing CuF2 as a catalyst and K2S2O8 as an oxidant. researchgate.net

Table 1: Copper-Catalyzed Three-Component Synthesis of a 2-(Trifluoromethyl)indole Derivative

| Reactant 1 | Reactant 2 | CF3 Source | Catalyst | Oxidant | Product Structure | Yield Range |

| Indole | Quinoxalin-2(1H)-one | CF3SO2Na | CuF2 | K2S2O8 | 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-one | 43-87% |

| Data derived from a study on the synthesis of various 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones. researchgate.net |

N-Methylation Techniques for Indole Nitrogen in the Context of 1H-Indole, 1-methyl-2-(trifluoromethyl)-

The introduction of a methyl group at the N1 position of the indole ring is a crucial step to arrive at the target compound. Methodologies can be broadly divided into those that methylate the indole ring after its formation and those that build the ring from an already N-methylated precursor.

Post-Indolization N-Methylation Protocols

These methods involve the direct N-methylation of a pre-synthesized 2-(trifluoromethyl)indole.

Traditional methylating agents like methyl iodide and dimethyl sulfate (B86663) are highly toxic and pose environmental risks. researchgate.net Dimethyl carbonate (DMC) has emerged as a green, non-toxic, and biodegradable alternative. researchgate.netst-andrews.ac.uk The N-methylation of indoles using DMC is typically performed in the presence of a base, such as potassium carbonate, and often in a polar aprotic solvent like DMF at elevated temperatures. researchgate.net This method has been shown to be robust, providing high yields and purity, making it suitable for large-scale production. researchgate.net While less reactive than traditional reagents, its environmental and safety profile makes it highly desirable. researchgate.net The reaction can be catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to be highly effective for the N-methylation of indoles with DMC, proceeding exclusively to the N-methylated product. st-andrews.ac.uknih.gov

Table 2: N-Methylation of Indole Analogues with Dimethyl Carbonate (DMC)

| Substrate | Base | Solvent | Temperature | Time | Yield |

| Indole | K2CO3 | DMF | Reflux (~130°C) | 3 h | >99% |

| 6-Nitroindole | K2CO3 | DMF | Reflux (~130°C) | 2 h | >99% |

| Indole-3-acetic acid | K2CO3 | DMF | Reflux (~130°C) | 6 h | 90% |

| This table presents general conditions for N-methylation of various indoles with DMC, which are applicable to 2-(trifluoromethyl)indole. researchgate.net |

A modern and safe approach for N-methylation involves the use of solid, non-toxic, and easy-to-handle quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe3NI). organic-chemistry.orgacs.orgnih.gov This method provides excellent monoselectivity for the N-methylation of indoles and related N-heterocycles. acs.orgnih.gov The reaction is typically carried out under mildly basic conditions, for example, using cesium carbonate (Cs2CO3), and heated in a solvent-free or high-boiling solvent system. organic-chemistry.org This protocol is characterized by its simple operational setup, high functional group tolerance, and high yields, making it particularly attractive for late-stage functionalization in medicinal chemistry. organic-chemistry.orgacs.orgnih.gov

Table 3: General Protocol for N-Methylation of Indoles with Phenyl Trimethylammonium Iodide

| Methylating Agent | Base | Temperature | Time | Typical Yields |

| Phenyl trimethylammonium iodide (PhMe3NI) | Cs2CO3 | 120 °C | 11-23 h | Up to 99% |

| General conditions reported for the monoselective N-methylation of indoles and related heterocycles. organic-chemistry.orgacs.org |

One-Pot and Cascade Methodologies for the Convergent Synthesis of 1H-Indole, 1-methyl-2-(trifluoromethyl)-

A prime example is the aforementioned domino trifluoromethylation/cyclization of 2-alkynylanilines with a CuCF3 reagent. nih.govorganic-chemistry.org This process combines trifluoromethylation and cyclization into a single, seamless operation. Starting with an N-methyl-2-alkynylaniline, this cascade directly yields 1-methyl-2-(trifluoromethyl)indole. This approach is highly atom- and step-economical. nih.govorganic-chemistry.org

Visible-light-induced radical cascade reactions also offer a modern, catalyst-free pathway. nih.govbeilstein-journals.orgmdpi.com In these methods, a trifluoromethyl radical source, such as Umemoto's reagent or CF3Br, is used to initiate a radical cascade. nih.govmdpi.com The trifluoromethyl radical adds to an unsaturated bond in a suitably designed precursor, triggering a cyclization to form the indole or a related heterocyclic core. nih.govbeilstein-journals.org While specific examples leading directly to 1-methyl-2-(trifluoromethyl)indole are context-dependent, the principle allows for the design of precursors that would undergo such a cascade to furnish the target molecule in a single, light-mediated step. nih.govmdpi.com These reactions are often performed under mild conditions and represent a cutting-edge approach to constructing complex fluorinated molecules. mdpi.com

Mechanistic Elucidation of Key Synthetic Pathways to 1H-Indole, 1-methyl-2-(trifluoromethyl)-

The synthesis of 1H-Indole, 1-methyl-2-(trifluoromethyl)- predominantly proceeds through pathways involving highly reactive trifluoromethyl species. The elucidation of these mechanisms has been achieved through a combination of experimental studies, including kinetic analysis and radical trapping experiments, as well as computational modeling. researchgate.net These investigations have revealed the intricate interplay of radical intermediates, electron transfer events, and catalytic cycles that govern the formation of the target molecule.

A significant number of synthetic routes to 1H-Indole, 1-methyl-2-(trifluoromethyl)- are predicated on the generation of the trifluoromethyl radical (•CF₃). researchgate.net This highly electrophilic species readily attacks the electron-rich indole nucleus, primarily at the C2 and C3 positions. The regioselectivity of this attack is a critical aspect of the reaction mechanism.

The generation of the •CF₃ radical can be accomplished through various methods, including the photochemically-induced homolysis of trifluoromethyl sources like Umemoto's reagent. chemrxiv.org Experimental evidence, such as the significant inhibition of the reaction in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl), strongly supports the involvement of radical species. chemrxiv.org

Initiation: Generation of the trifluoromethyl radical (•CF₃) from a suitable precursor.

Propagation:

Addition of the •CF₃ radical to the C2 position of 1-methylindole to form a radical intermediate.

Oxidation of the radical intermediate to a cationic species.

Termination: Deprotonation of the cationic intermediate to afford the final product and regenerate any catalytic species.

The table below summarizes common trifluoromethyl radical sources used in the synthesis of trifluoromethylated indoles.

| Trifluoromethyl Radical Source | Method of Activation | Reference |

| Umemoto's Reagent | Photochemical Homolysis | chemrxiv.org |

| Sodium Trifluoromethanesulfinate (Langlois' Reagent) | Oxidative Generation | researchgate.net |

| Togni's Reagent | Reductive Generation | researchgate.net |

Electron transfer processes are fundamental to many modern trifluoromethylation reactions, particularly those employing photoredox catalysis. nih.gov In these pathways, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) to or from a trifluoromethyl source or the indole substrate, thereby triggering the reaction cascade. nih.govbeilstein-journals.org

For instance, in a photocatalytic cycle, an excited photocatalyst can reduce a trifluoromethylating agent, leading to the formation of a trifluoromethyl radical. organic-chemistry.org Alternatively, the excited photocatalyst can oxidize the electron-rich 1-methylindole, generating a radical cation. This radical cation is then susceptible to nucleophilic attack by a trifluoromethyl anion equivalent or can react with a trifluoromethyl radical.

Mechanistic studies have shown that the feasibility of an electron transfer pathway is dependent on the redox potentials of the involved species, namely the photocatalyst, the trifluoromethyl source, and the 1-methylindole substrate. nih.gov The formation of an electron donor-acceptor (EDA) complex between the indole derivative and the trifluoromethylating agent can also facilitate photoinduced electron transfer.

A proposed general mechanism involving single-electron transfer is outlined below:

Photoexcitation: A photocatalyst absorbs light and is promoted to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst engages in SET with either the trifluoromethyl source (reductive quenching) or the 1-methylindole (oxidative quenching).

Radical Formation: This SET event leads to the formation of a trifluoromethyl radical and/or a 1-methylindole radical cation.

Carbon-CF₃ Bond Formation: The reactive intermediates combine to form the C2-trifluoromethylated indole skeleton.

Catalyst Regeneration: The photocatalyst returns to its ground state, completing the catalytic cycle.

Catalysts and additives play a crucial role in controlling the regioselectivity and enhancing the efficiency of the synthesis of 1H-Indole, 1-methyl-2-(trifluoromethyl)-. Transition metal catalysts, particularly those based on copper, have been extensively studied. nih.gov

In copper-catalyzed trifluoromethylation, the active catalytic species is often a Cu(I) or Cu(II) complex. The catalytic cycle can involve the following key steps:

Oxidative Addition/Single-Electron Transfer: A Cu(I) species can react with a trifluoromethyl source through oxidative addition or SET to generate a Cu(II)-CF₃ intermediate or a Cu(II) species and a trifluoromethyl radical. nih.gov

Reaction with Indole: The copper intermediate or the generated radical then reacts with 1-methylindole. In the case of a Cu(II)-CF₃ species, this can proceed via a concerted metalation-deprotonation pathway or through the formation of a Cu(III) intermediate.

Reductive Elimination: The final C-CF₃ bond is formed through reductive elimination from a high-valent copper intermediate, regenerating the active Cu(I) catalyst.

The choice of ligands coordinated to the copper center is critical in modulating the reactivity and selectivity of the catalyst. Different ligands can influence the steric and electronic properties of the copper complex, thereby directing the trifluoromethylation to the desired C2 position of the 1-methylindole. nih.gov

Additives, such as bases or oxidants, are also essential components of many synthetic protocols. Bases can facilitate the deprotonation of intermediates, while oxidants are often required to regenerate the active catalytic species in oxidative trifluoromethylation reactions. copernicus.org The table below highlights the function of common catalysts and additives.

| Catalyst/Additive | Role in Reaction |

| Copper (I/II) Salts | Catalyst for C-H trifluoromethylation |

| Photoredox Catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) | Facilitate single-electron transfer under visible light |

| Ligands (e.g., phenanthroline, bipyridine) | Modulate catalyst reactivity and selectivity |

| Oxidants (e.g., K₂S₂O₈, tert-butyl hydroperoxide) | Regenerate active catalyst; Generate •CF₃ from precursors |

| Bases (e.g., K₂CO₃, Et₃N) | Facilitate deprotonation steps |

Detailed Reactivity Profiles and Chemical Transformations of 1h Indole, 1 Methyl 2 Trifluoromethyl

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus of 1H-Indole, 1-methyl-2-(trifluoromethyl)-

The indole ring is inherently nucleophilic and prone to electrophilic attack. uni-muenchen.deresearchgate.net The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the C-2 position deactivates the indole nucleus towards electrophilic substitution. However, the C-3 position remains the most electron-rich and, therefore, the primary site for electrophilic attack. researchgate.net

The C-3 position of the 1-methyl-2-(trifluoromethyl)indole framework is the principal site for electrophilic functionalization due to its higher electron density compared to other positions on the heterocyclic ring. researchgate.net

Halogenation: Direct halogenation of 2-(trifluoromethyl)indoles readily occurs at the C-3 position. For instance, reactions with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine (I2) in the presence of a base can introduce chloro, bromo, or iodo substituents, respectively. Subsequent N-methylation of the resulting 3-halo-2-(trifluoromethyl)-1H-indole provides the corresponding 3-halo-1-methyl-2-(trifluoromethyl)indole derivatives in high yields. mdpi.comnih.gov These halogenated derivatives are crucial intermediates for further transformations, particularly cross-coupling reactions. mdpi.com

Friedel-Crafts Type Reactions: Friedel-Crafts alkylation and acylation reactions, common for indoles, can be applied to 1H-Indole, 1-methyl-2-(trifluoromethyl)-. For example, the reaction of indoles with trifluoromethyl ketones serves as a method for introducing trifluoromethylated carbinol moieties at the C-3 position. beilstein-journals.orgbeilstein-archives.org While the deactivating effect of the C-2 trifluoromethyl group may necessitate harsher conditions or stronger Lewis acids, the C-3 position is the expected site of reaction. An unexpected product, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole, was obtained from a palladium-catalyzed reaction between (2,2,2-trifluoroethyl)benzene (B1296317) and 1-methyl-1H-indole, highlighting a complex C-3 functionalization pathway. nih.gov

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgijpcbs.comorganic-chemistry.org For 1H-Indole, 1-methyl-2-(trifluoromethyl)-, this reaction is anticipated to occur at the C-3 position, yielding 1-methyl-2-(trifluoromethyl)-1H-indole-3-carbaldehyde. This aldehyde is a versatile intermediate for constructing more complex molecular architectures.

Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the nucleophilic C-3 position of indoles. wikipedia.orgnih.govchemtube3d.com Reacting 1H-Indole, 1-methyl-2-(trifluoromethyl)- with formaldehyde (B43269) and a secondary amine (like dimethylamine) in the presence of an acid catalyst is expected to yield the corresponding 3-(aminomethyl)indole derivative, a valuable Mannich base. wikipedia.orgbuchler-gmbh.com

Electrophilic substitution at positions other than C-3 is significantly less favorable due to the electronic properties of the indole ring and the deactivating influence of the C-2 trifluoromethyl group. Substitution on the benzene (B151609) portion of the indole (C-4, C-5, C-6, C-7) typically requires more forcing conditions and is often directed by existing substituents on that ring. In instances where the C-3 position is blocked, electrophilic attack can be directed to other positions, though this is less common. For example, if an excess of a halogenating agent is used with 2-(trifluoromethyl)indole, dibromination can occur, yielding 3,5-dibromo-2-(trifluoromethyl)-1H-indole. mdpi.com

Nucleophilic Reactions and Functional Group Interconversions of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and general inertness to nucleophilic attack, a consequence of the strong carbon-fluorine bonds. acs.org Direct displacement of fluoride (B91410) ions from the -CF3 group by common nucleophiles is exceptionally difficult.

However, under specific and often harsh conditions, the trifluoromethyl group can undergo transformations.

Hydrolysis: The hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid group (-COOH) is a known transformation but typically requires aggressive reagents. acs.org Methods employing fuming sulfuric acid and boric acid have been developed for the hydrolysis of trifluoromethyl groups on triarylphosphines, suggesting a potential, albeit challenging, pathway for converting 1H-Indole, 1-methyl-2-(trifluoromethyl)- to 1-methyl-1H-indole-2-carboxylic acid. rsc.orgresearchgate.net The reaction conditions must be carefully controlled to avoid degradation of the indole nucleus.

Reactions with Strong Nucleophiles: While generally unreactive, reactions with potent nucleophilic reagents like organometallic compounds or strong bases might lead to complex transformations rather than simple substitution. Research on the reactions of various trifluoromethyl-substituted aromatic compounds with nucleophiles like sodium amide has shown that the reaction pathway is highly dependent on the substrate and conditions, often leading to products of dehydrofluorination or ring modification rather than direct substitution at the CF3 group. acs.org

The primary utility of the trifluoromethyl group in this context lies in its role as a stable, electron-withdrawing moiety that modulates the electronic properties of the indole ring, rather than as a handle for functional group interconversion.

Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatized 1H-Indole, 1-methyl-2-(trifluoromethyl)-

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. d-nb.infobeilstein-journals.orgmit.edunih.gov For these reactions to be applied to 1H-Indole, 1-methyl-2-(trifluoromethyl)-, the indole nucleus must first be derivatized, typically with a halide at a specific position. As discussed, halogenation occurs selectively at the C-3 position, making 3-halo-1-methyl-2-(trifluoromethyl)indoles ideal substrates for cross-coupling. mdpi.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. organic-chemistry.orgbeilstein-journals.org 3-Bromo-1-methyl-2-(trifluoromethyl)indole can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the C-3 position. Research on the N-H analog, 3-bromo-2-(trifluoromethyl)indole, has shown excellent yields (72–98%) for Suzuki coupling with phenylboronic acid, demonstrating the viability of this approach. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. 3-Iodo- or 3-bromo-1-methyl-2-(trifluoromethyl)indole can serve as the halide partner to introduce alkynyl groups at the C-3 position. High yields have been reported for the Sonogashira coupling of 3-bromo-2-(trifluoromethyl)indole with phenylacetylene. mdpi.com

Other Coupling Reactions: Other cross-coupling methodologies, such as Heck, Stille, and Buchwald-Hartwig amination, could also be applied to halogenated derivatives of 1H-Indole, 1-methyl-2-(trifluoromethyl)-, expanding the range of accessible C-3 functionalized analogs.

The table below summarizes representative palladium-catalyzed cross-coupling reactions performed on the closely related 3-bromo-2-(trifluoromethyl)-1H-indole, which serve as a model for the reactivity of the N-methylated derivative. mdpi.com

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 3-Phenyl-2-(trifluoromethyl)-1H-indole | 98 |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 3-(Phenylethynyl)-2-(trifluoromethyl)-1H-indole | 91 |

Cycloaddition and Rearrangement Reactions Involving the 1H-Indole, 1-methyl-2-(trifluoromethyl)- Framework

The indole framework, particularly the C2-C3 double bond, can participate in cycloaddition reactions. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of this double bond. nih.gov

[3+2] Cycloadditions: Derivatives of 2-(trifluoromethyl)indoles can act as dipolarophiles or be converted into dipoles for cycloaddition reactions. For example, 2,2,2-trifluoroacetaldehyde has been used in [3+2] cycloadditions with pyridinium (B92312) 1,4-zwitterionic thiolates to synthesize 2-trifluoromethyl thiazoles, showcasing the utility of CF3-containing building blocks in such reactions. rsc.org Trifluoromethylalkenes are also known to participate in [2+3] cycloadditions with nitrones. bibliotekanauki.pl While not directly involving the indole framework as the dipole, these studies highlight the types of cycloaddition chemistry in which the trifluoromethyl moiety can participate.

Radical Cascade Cyclizations: Visible-light-induced intramolecular radical cyclizations have been used to synthesize 2-trifluoromethyl indoles. acs.org This type of reaction involves the generation of a radical that subsequently attacks the indole ring, leading to the formation of a new fused ring system. Such strategies could potentially be adapted for the 1-methyl-2-(trifluoromethyl)indole framework to construct more complex polycyclic structures.

Gold-Catalyzed Reactions: Gold catalysts have been shown to activate trifluoromethylated alkynes for oxygen transfer reactions. acs.org While this does not directly involve the indole, it demonstrates a modern synthetic approach where the CF3 group plays a key role in directing reactivity, a principle that could be applied to indole derivatives bearing a trifluoromethylalkyne substituent.

The reactivity of 1H-Indole, 1-methyl-2-(trifluoromethyl)- in cycloadditions and rearrangements is an area with potential for further exploration, offering pathways to novel and complex heterocyclic systems.

In Depth Spectroscopic Characterization and Structural Analysis of 1h Indole, 1 Methyl 2 Trifluoromethyl and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-Indole, 1-methyl-2-(trifluoromethyl)-. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of its molecular framework. The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C2 position and the electron-donating N-methyl group significantly influence the chemical shifts of the indole (B1671886) ring's protons and carbons.

The expected ¹H NMR spectrum would show distinct signals for the N-methyl protons and the aromatic protons on the indole core. The N-methyl group would appear as a singlet, typically downfield due to the influence of the aromatic system. The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, H7) would exhibit complex splitting patterns (doublets, triplets, or combinations thereof) characteristic of a substituted benzene ring. The H3 proton is expected to appear as a singlet or a finely split multiplet due to smaller long-range couplings.

The ¹³C NMR spectrum would complement this data, with the CF₃ carbon showing a characteristic quartet due to one-bond coupling with the three fluorine atoms. The N-methyl carbon would appear as a single peak in the aliphatic region. The carbons of the indole ring would resonate in the aromatic region, with their shifts heavily influenced by the substituents. For instance, the C2 carbon, being directly attached to the highly electronegative CF₃ group, would be significantly shifted downfield.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

While 1D NMR provides initial data, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For instance, correlations would be observed between adjacent aromatic protons (e.g., H4-H5, H5-H6, H6-H7), allowing for sequential assignment around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H4 to C4, H5 to C5). The N-methyl proton signal would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the N-methyl protons to the C2 and C7a carbons, and the H3 proton to the C2, C3a, and C4 carbons. These correlations are vital for confirming the substitution pattern and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A key NOESY correlation would be expected between the N-methyl protons and the H7 proton, confirming the orientation of the methyl group.

These multidimensional techniques, when used in concert, provide a complete and verified assignment of the NMR data, as demonstrated in studies of similarly complex indole derivatives. istanbul.edu.tr

Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. For 1H-Indole, 1-methyl-2-(trifluoromethyl)-, the ¹⁹F NMR spectrum would exhibit a single sharp signal, a singlet, as there are no other fluorine atoms in the molecule to couple with. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The strong electron-withdrawing effect of the indole ring would influence this shift. Long-range couplings to protons, such as a ⁴J coupling to the H3 proton, might be observable under high-resolution conditions, appearing as fine splitting on the singlet.

Table 1: Predicted NMR Data for 1H-Indole, 1-methyl-2-(trifluoromethyl)-

| Technique | Atom/Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Correlations/Notes |

| ¹H NMR | N-CH₃ | ~3.8 - 4.0 | Singlet | NOESY to H7 |

| H3 | ~6.5 - 6.7 | Singlet / fine multiplet | HMBC to C2, C3a, C4 | |

| H4, H7 | ~7.5 - 7.8 | Doublet | COSY to H5, H6 respectively | |

| H5, H6 | ~7.1 - 7.4 | Triplet / Multiplet | COSY to adjacent protons | |

| ¹³C NMR | N-CH₃ | ~30 - 35 | Singlet | HSQC to N-CH₃ protons |

| C2 | >130 | Quartet (¹JCF) | Attached to CF₃ | |

| C3 | ~105 - 110 | Singlet | HSQC to H3 | |

| Aromatic C's | ~110 - 140 | Singlet | ||

| CF₃ | ~120 - 125 | Quartet (¹JCF) | ||

| ¹⁹F NMR | CF₃ | ~ -60 to -65 | Singlet | Relative to CFCl₃ |

Comprehensive Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Indole, 1-methyl-2-(trifluoromethyl)- would be dominated by several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the N-methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations from the indole core would produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: The most intense and characteristic bands would be the strong C-F stretching vibrations of the CF₃ group, typically found in the 1350-1100 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the N-methyl indole system would be present in the 1300-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, which are often strong in Raman spectra, would be prominent. The symmetric C-F stretching mode of the CF₃ group would also be expected to give a noticeable Raman signal.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes, aiding in the confirmation of the molecular structure.

Table 2: Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2980 - 2850 | Medium |

| C=C Ring Stretch | IR, Raman | 1600 - 1450 | Medium to Strong |

| C-F Stretch (asymmetric) | IR | ~1350 - 1150 | Very Strong |

| C-F Stretch (symmetric) | Raman | ~1150 - 1100 | Strong |

| C-N Stretch | IR | 1300 - 1200 | Medium |

High-Resolution Mass Spectrometric Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental composition. For 1H-Indole, 1-methyl-2-(trifluoromethyl)-, the molecular ion peak (M⁺·) would be observed at its calculated exact mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry is highly diagnostic. The stable indole ring would lead to an intense molecular ion peak. Key fragmentation pathways would likely involve:

Loss of a fluorine atom: Formation of an [M-F]⁺ ion.

Loss of the entire trifluoromethyl group: Cleavage of the C2-CF₃ bond to yield a stable [M-CF₃]⁺ ion. This is often a prominent fragmentation pathway for trifluoromethylated aromatic compounds.

Loss of a methyl radical: Cleavage of the N-CH₃ bond to form an [M-CH₃]⁺ ion, followed by potential ring expansion or rearrangement.

Retro-Diels-Alder type fragmentation: Cleavage of the pyrrole (B145914) ring, although this is generally less common for the stable indole core.

Analysis of the precise masses of these fragments confirms their elemental composition and helps to reconstruct the fragmentation pathway, providing unequivocal evidence for the compound's structure.

Table 3: Expected Mass Spectrometric Fragments

| Ion | Proposed Structure/Loss | Notes |

| [M]⁺· | Molecular Ion | Typically a strong peak due to aromatic stability |

| [M-F]⁺ | Loss of a fluorine radical | |

| [M-CF₃]⁺ | Loss of a trifluoromethyl radical | Expected to be a significant fragment |

| [M-H]⁺ | Loss of a hydrogen radical | Common in aromatic systems |

| [M-CH₃]⁺ | Loss of a methyl radical from N1 |

X-ray Crystallographic Studies of 1H-Indole, 1-methyl-2-(trifluoromethyl)- and its Co-crystals or Advanced Derivatives

X-ray crystallography would confirm the planarity of the indole ring system. It would also provide precise bond lengths and angles, showing the effects of the substituents. For instance, the C2-CF₃ bond length and the C-F bond lengths within the trifluoromethyl group would be determined. The N1-C2 and N1-C7a bond lengths would reflect the electronic influence of the N-methyl group.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)

The parent molecule, 1H-Indole, 1-methyl-2-(trifluoromethyl)-, is achiral as it contains no stereocenters and possesses a plane of symmetry. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable to this compound.

However, these techniques would be essential for the analysis of chiral derivatives. If a chiral center were introduced into the molecule, for example, by substitution at the C3 position with a chiral group, the resulting enantiomers or diastereomers would interact differently with plane-polarized light. CD spectroscopy could then be used to determine the enantiomeric excess (e.e.) of a sample and to investigate the absolute configuration of the stereoisomers. This is particularly relevant in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Theoretical and Computational Chemistry Investigations of 1h Indole, 1 Methyl 2 Trifluoromethyl

Electronic Structure and Bonding Analysis via Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1H-Indole, 1-methyl-2-(trifluoromethyl)-. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar indole (B1671886) derivatives. nih.govbohrium.com

These calculations reveal key aspects of the molecule's structure. The indole ring is expected to be largely planar, a characteristic feature of this heterocyclic system. The introduction of the electron-withdrawing trifluoromethyl (CF3) group at the C2 position and the methyl (CH3) group at the N1 position induces subtle changes in the bond lengths and angles of the indole core compared to unsubstituted indole. The C2-CF3 bond itself, along with the C-F bonds within the trifluoromethyl group, are of particular interest.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For 1H-Indole, 1-methyl-2-(trifluoromethyl)-, the HOMO is anticipated to be localized primarily on the indole ring, characteristic of its aromatic nature. Conversely, the LUMO is expected to have significant contributions from the trifluoromethyl group, reflecting its strong electron-withdrawing nature. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the delocalization of electron density and hyperconjugative interactions. This analysis would likely show strong σ-bonds forming the molecular framework and π-orbitals delocalized across the indole system. Interactions between the orbitals of the indole ring and the substituents can also be quantified.

Table 1: Predicted Electronic Properties of 1H-Indole, 1-methyl-2-(trifluoromethyl)- from DFT Calculations

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Molecular Electrostatic Potential (MEP) and Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing the charge distribution. uni-muenchen.deresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively. rsc.org

For 1H-Indole, 1-methyl-2-(trifluoromethyl)-, the MEP surface is expected to show distinct regions of varying potential. nih.gov The most negative potential (typically colored red or yellow) is anticipated to be located around the fluorine atoms of the highly electronegative trifluoromethyl group. This indicates that these areas are electron-rich and could be sites for interaction with electrophiles or hydrogen bond donors. The region around the C3 position of the indole ring is also expected to exhibit a degree of negative potential, a common feature in indole systems making it susceptible to electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored blue) are expected near the hydrogen atoms of the methyl group and the indole ring. The area around the indole nitrogen, despite the presence of a lone pair, might be less negative than in unsubstituted indole due to the electron-withdrawing effect of the C2-substituent and the presence of the N-methyl group. The MEP provides a qualitative prediction of how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions and reactivity patterns. researchgate.netnih.gov

Conformational Landscape and Energetics of 1H-Indole, 1-methyl-2-(trifluoromethyl)-

The conformational landscape of 1H-Indole, 1-methyl-2-(trifluoromethyl)- is primarily defined by the rotation of the methyl and trifluoromethyl groups. While the indole core is rigid and planar, the C-N bond of the N-methyl group and the C2-C bond of the trifluoromethyl group are rotatable.

A potential energy surface scan can be performed by systematically rotating the dihedral angles associated with these groups to identify the most stable conformers. For the trifluoromethyl group, rotation around the C2-C(F3) bond is expected to have a relatively low energy barrier. Theoretical calculations on related molecules have shown that trifluoromethyl groups can adopt various staggered conformations. nih.gov The most stable conformation will likely involve a staggered arrangement of the fluorine atoms relative to the indole ring to minimize steric hindrance and electrostatic repulsion.

Similarly, the methyl group attached to the nitrogen atom can rotate. The energy barrier for this rotation is also expected to be low. The interplay between the orientations of the methyl and trifluoromethyl groups will determine the global minimum energy conformation of the molecule. While multiple local minima may exist, the energy differences between them are likely to be small, suggesting that the molecule may be conformationally flexible at room temperature.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of 1H-Indole, 1-methyl-2-(trifluoromethyl)-, which can be used to validate and interpret experimental data. nih.gov

Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra. The predicted spectrum for 1H-Indole, 1-methyl-2-(trifluoromethyl)- would show characteristic peaks for the C-H stretching of the aromatic and methyl groups, C=C stretching of the indole ring, and strong absorptions corresponding to the C-F stretching modes of the trifluoromethyl group. These C-F vibrations are typically found in the 1000-1300 cm⁻¹ region.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted ¹H NMR spectrum would show signals for the aromatic protons on the indole ring and a singlet for the N-methyl protons. The ¹³C NMR would provide chemical shifts for all carbon atoms, with the C2 carbon and the carbon of the CF₃ group showing distinct signals due to the strong deshielding effect of the fluorine atoms. The ¹⁹F NMR is particularly informative and would likely show a singlet for the three equivalent fluorine atoms of the CF₃ group.

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for 1H-Indole, 1-methyl-2-(trifluoromethyl)-

| Spectroscopic Data | Predicted Values |

|---|---|

| Key IR Frequencies (cm⁻¹) | 3050-3150 (Ar C-H stretch), 2950 (Me C-H stretch), 1100-1300 (C-F stretch) |

| ¹H NMR Chemical Shifts (ppm) | 7.0-7.8 (Ar-H), 3.8 (N-CH₃) |

| ¹³C NMR Chemical Shifts (ppm) | 110-140 (Ar-C), 122 (q, J=268 Hz, CF₃), 32 (N-CH₃) |

| ¹⁹F NMR Chemical Shift (ppm) | -60 |

Reaction Mechanism Modeling and Transition State Analysis for 1H-Indole, 1-methyl-2-(trifluoromethyl)- Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 1H-Indole, 1-methyl-2-(trifluoromethyl)-, modeling can be used to explore potential transformations, such as electrophilic substitution on the indole ring. The presence of the methyl group at N1 and the trifluoromethyl group at C2 will influence the regioselectivity of such reactions.

To model a reaction, a reaction coordinate is defined, and the energies of reactants, intermediates, transition states, and products are calculated. Transition state theory is used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is related to the reaction rate.

For example, in an electrophilic aromatic substitution reaction, the calculations would likely confirm that the C3 position is the most favorable site for attack, a common feature for indole derivatives. researchgate.net The reaction mechanism would proceed through a Wheland intermediate, and the stability of this intermediate would be assessed. By comparing the activation energies for substitution at different positions on the ring, the regioselectivity of the reaction can be predicted. copernicus.org Such studies provide a detailed, step-by-step picture of the chemical transformation at the molecular level. acs.org

Quantitative Structure-Property Relationships (QSPR) in Trifluoromethylated Indole Systems

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of molecules and their physicochemical properties. For a class of trifluoromethylated indoles, including 1H-Indole, 1-methyl-2-(trifluoromethyl)-, a QSPR model could be developed to predict properties like solubility, lipophilicity (logP), or boiling point.

The first step in a QSPR study is to calculate a set of molecular descriptors for each molecule in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Next, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates a subset of these descriptors with the property of interest. For example, a hypothetical QSPR model for predicting the lipophilicity (logP) of trifluoromethylated indoles might take the form:

logP = c₀ + c₁ (Molecular Weight) + c₂ (Dipole Moment) + c₃ (Surface Area)

Once a statistically significant model is developed and validated, it can be used to predict the properties of new, unsynthesized trifluoromethylated indoles. This approach is valuable in materials science and drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

Advanced Applications of 1h Indole, 1 Methyl 2 Trifluoromethyl in Non Biological Chemical Sciences

1H-Indole, 1-methyl-2-(trifluoromethyl)- as a Versatile Synthetic Building Block for Complex Architectures

The indole (B1671886) nucleus is a privileged scaffold in chemistry, but the addition of a trifluoromethyl group at the 2-position, combined with N-methylation, creates a building block with distinct reactivity and properties. The electron-withdrawing nature of the -CF3 group influences the nucleophilicity of the indole ring, particularly at the C3-position, while the N-methyl group prevents protonation/deprotonation events and can influence conformational preferences. This unique combination makes 1H-Indole, 1-methyl-2-(trifluoromethyl)- a versatile precursor for constructing intricate molecular architectures.

Research has shown that indole derivatives can be precursors to complex, fused-ring systems with interesting photophysical properties. For instance, the self-condensation of related 2-indolylmethanols can lead to highly substituted indeno[1,2-b]indoles, which have been evaluated as novel fluorescent materials. rsc.org The introduction of the 1-methyl-2-(trifluoromethyl) moiety into such systems is a promising strategy for fine-tuning their emission spectra and enhancing quantum yields, leveraging the electronic effects of the -CF3 group.

The indole framework is a common feature in the design of ligands for transition metal catalysis and in the development of purely organic catalysts. oaepublish.commdpi.com The specific structure of 1H-Indole, 1-methyl-2-(trifluoromethyl)- offers unique advantages in this context. The N-methyl group provides a predictable steric environment, while the C2-trifluoromethyl group acts as a strong electron-withdrawing and sterically demanding substituent.

These features can be harnessed to:

Modulate Lewis Basicity: The electron-withdrawing -CF3 group can tune the electron density on adjacent donor atoms within a ligand structure, thereby influencing the properties of the resulting metal complex.

Create Chiral Environments: When used in asymmetric catalysis, the bulky and electronically distinct -CF3 group can be a critical element in defining the chiral pocket of a catalyst, leading to high levels of enantioselectivity. rsc.org

While specific organocatalysts based solely on the 1H-Indole, 1-methyl-2-(trifluoromethyl)- scaffold are an emerging area, the principles of using substituted indoles in catalysis are well-established. oaepublish.comnih.gov For example, chiral indole-phosphine oxazoline (B21484) ligands have proven useful in palladium-catalyzed allylic alkylation reactions. The strategic placement of the 1-methyl-2-(trifluoromethyl) unit could refine the steric and electronic properties of such ligands for enhanced performance.

Integration into Functional Materials Science (e.g., optoelectronic, supramolecular applications)

The unique properties imparted by the trifluoromethyl group make 1H-Indole, 1-methyl-2-(trifluoromethyl)- and its derivatives attractive candidates for functional materials science.

In optoelectronics , the incorporation of -CF3 groups into organic materials is a known strategy to improve performance. These groups can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhance electron mobility, and increase the material's resistance to oxidative degradation. Furthermore, the bulky nature of the -CF3 group can disrupt intermolecular packing (π-π stacking), which can lead to higher quantum yields in luminescent materials by reducing aggregation-caused quenching. mdpi.com While specific optoelectronic devices based on this exact indole are still under development, the synthesis of related indole-based fluorescent materials suggests significant potential. rsc.org

In supramolecular chemistry and crystal engineering , the trifluoromethyl group is a key player in directing molecular assembly. hhu.de It can participate in unconventional non-covalent interactions, most notably C-H···F hydrogen bonds. Research on the crystal structure of a complex derivative formed from 1-methyl-1H-indole revealed a complex supramolecular array stabilized by multiple intramolecular C-H···F interactions. nih.gov These directional interactions can be used to control the packing of molecules in the solid state, leading to the rational design of materials with specific properties, such as porosity or non-linear optical activity. nih.govnih.gov

| Interaction Type | Participating Groups | Significance in Functional Materials |

|---|---|---|

| C-H···F Hydrogen Bonds | Indole C-H and Aryl C-H with CF3 | Directs crystal packing, enabling the design of specific solid-state architectures (crystal engineering). nih.govnih.gov |

| π-π Stacking Disruption | Bulky CF3 group with Indole rings | Reduces aggregation-caused quenching in luminescent materials, potentially enhancing quantum efficiency. |

| Dipole-Dipole Interactions | Polar C-F bonds | Influences molecular self-assembly and the bulk dielectric properties of materials. |

Role in Methodological Development for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles can be challenging, and the development of new, efficient methods is a significant area of research. organic-chemistry.org The pursuit of molecules like 1H-Indole, 1-methyl-2-(trifluoromethyl)- has directly spurred innovation in synthetic organic chemistry.

A prime example is the development of a domino trifluoromethylation/cyclization strategy. organic-chemistry.orgnih.govacs.org This method utilizes a well-established fluoroform-derived copper reagent (CuCF3) to react with easily accessible 2-alkynylanilines. organic-chemistry.org The reaction proceeds through a sequence involving trifluoromethylation of the alkyne, followed by an intramolecular cyclization to form the 2-(trifluoromethyl)indole core in a single, efficient operation. organic-chemistry.orgnih.gov This approach is notable for its high regioselectivity, ensuring the -CF3 group is installed precisely at the C2-position. nih.gov

This domino reaction highlights how the target compound class is not just a passive product but an active driver in the evolution of synthetic methods. The development of this protocol provides a streamlined and powerful route to a range of 2-(trifluoromethyl)indoles with broad functional group tolerance, which are themselves valuable intermediates for further chemical exploration. organic-chemistry.orgnih.gov

| Method | Starting Materials | Key Reagent | Significance | Reference |

|---|---|---|---|---|

| Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines | Fluoroform-derived CuCF3 | One-pot synthesis with high regioselectivity for the C2-position; broad substrate scope. | organic-chemistry.orgnih.govacs.org |

| Radical Trifluoromethylation | Isonitriles | Togni reagent | Transition-metal-free synthesis of 2-trifluoromethylindoles. | acs.org |

| Cyclization of Nitrobenzyl Trifluoromethyl Ketones | 2-Nitrotoluenes, Ethyl trifluoroacetate | Zn/AcOH | Scalable method using inexpensive starting materials, avoiding costly catalysts. | researchgate.net |

Emerging Research Frontiers and Challenges for 1h Indole, 1 Methyl 2 Trifluoromethyl

Development of Sustainable and Green Synthetic Routes to 1H-Indole, 1-methyl-2-(trifluoromethyl)-

Traditional methods for the synthesis of fluorinated organic compounds often rely on harsh reagents and energy-intensive conditions, posing environmental and safety concerns. Consequently, a major research frontier is the development of sustainable and green synthetic routes. These efforts are guided by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste.

Recent innovations have focused on replacing toxic chemical oxidants and metal catalysts with more sustainable alternatives. Electrochemical synthesis, for instance, offers a green pathway by using electricity to drive chemical transformations, thereby avoiding the need for stoichiometric oxidants. rsc.orgrsc.org Similarly, photochemistry, which utilizes visible light as a clean and renewable energy source, has emerged as a powerful tool for trifluoromethylation reactions. researchgate.net These methods often proceed under mild conditions and can offer high selectivity, reducing the need for extensive purification steps.

Key strategies in green synthesis for trifluoromethylated indoles include:

Catalyst-Free Approaches: Visible-light-induced reactions that obviate the need for traditional metal catalysts are being explored. These methods harness photon energy to selectively introduce trifluoromethyl groups using non-toxic reagents like sodium trifluoromethanesulfinate (Langlois reagent). researchgate.net

Electrochemical Methods: Electrosynthesis provides an eco-friendly alternative for generating trifluoromethyl radicals and initiating cyclization cascades to form complex indole (B1671886) derivatives without external chemical oxidants. rsc.org

Use of Benign Solvents: Research is ongoing to replace conventional volatile organic solvents with greener alternatives, such as ionic liquids, which can be recovered and reused. rsc.org

| Method | Traditional Approach | Green/Sustainable Alternative | Advantages of Green Route |

| Oxidation | Use of stoichiometric heavy metal oxidants (e.g., ammonium (B1175870) cerium nitrate). | Electrochemical anodic oxidation. rsc.org | Avoids toxic metal waste, high atom economy, easily scalable. |

| Energy Source | Thermal heating, often requiring high temperatures. | Visible light irradiation (photocatalysis). researchgate.netnih.gov | Uses a renewable energy source, reactions often proceed at room temperature, high selectivity. |

| Catalysis | Reliance on precious or toxic metal catalysts. | Catalyst-free photochemical reactions or use of earth-abundant metal catalysts (e.g., copper). researchgate.netsciencedaily.com | Reduces cost, avoids toxic metal contamination of products. |

| Reagents | Use of hazardous trifluoromethylating agents. | Use of stable, non-toxic sources like the Langlois reagent (CF3SO2Na). researchgate.netvu.nl | Improved safety and handling. |

Exploration of Photo- and Electro-Chemical Reactivity of the Compound

The unique electronic nature of the 1H-Indole, 1-methyl-2-(trifluoromethyl)- scaffold makes it a prime candidate for exploration via photo- and electro-chemical methods. These techniques provide alternative pathways for bond formation and functionalization that are often inaccessible through traditional thermal reactions.

Photochemical Reactivity: Visible-light photoredox catalysis has revolutionized the synthesis of trifluoromethylated heterocycles. In this approach, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating a trifluoromethyl radical from a stable precursor. vu.nl This highly reactive radical can then add to the indole nucleus. Research in this area focuses on:

Direct C-H Trifluoromethylation: Methods are being developed for the direct introduction of a CF3 group onto the indole scaffold without pre-functionalization, using photocatalysts or, in some cases, catalyst-free systems under light irradiation. researchgate.netvu.nl

Cascade Reactions: Light-induced cascade reactions allow for the construction of complex polycyclic indole derivatives in a single step. For example, a trifluoromethylation event can trigger an intramolecular cyclization, rapidly building molecular complexity. nih.govacs.org

Electrochemical Reactivity: Electrosynthesis offers a powerful, oxidant-free method for generating radical species with high precision. By controlling the applied voltage, chemists can selectively oxidize or reduce substrates to initiate desired reactions. For trifluoromethylated indoles, electrochemical methods have been employed for:

Radical Generation: Anodic oxidation of reagents like sodium trifluoromethanesulfinate generates CF3 radicals under mild conditions. rsc.org

Oxidative Cyclization: Electrochemical methods can trigger cascade reactions, such as an initial trifluoromethylation followed by an intramolecular spirocyclization, to produce complex spirocyclic indolines. rsc.orgrsc.org Recent studies have also explored dual trifluoromethylation/cyclization cascades to assemble intricate indole-fused polycycles. researchgate.net

| Technique | Reagent/Catalyst | Reaction Type | Key Findings |

| Photochemistry | Sodium trifluoromethylsulfinate (Langlois reagent), 2-tert-butylanthraquinone (B8409) (photocatalyst). vu.nl | Radical Trifluoromethylation | Direct introduction of CF3 group onto indole scaffolds; metal-free and does not require anhydrous conditions. vu.nl |

| Photochemistry | Umemoto's reagent, visible light (catalyst-free). nih.gov | Radical Cascade Cyclization | Homolysis of the reagent generates CF3 radicals, leading to dihydropyrido[1,2-a]indolones. nih.gov |

| Electrochemistry | Trifluoroacetic acid, constant current electrolysis. | Oxytrifluoromethylation | Diastereoselective synthesis of CF3-containing spirocyclic indolines without external chemical oxidants. rsc.org |

| Electrochemistry | Sodium trifluoromethanesulfinate. researchgate.net | Dual Trifluoromethylation/Cyclization | Cascade reaction of 2-aryl-N-acryloyl indoles affords bis-trifluoromethylated indole[2,1-a]isoquinolines. researchgate.net |

Advancements in Asymmetric Synthesis Utilizing Chiral 1H-Indole, 1-methyl-2-(trifluoromethyl)- Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. The development of asymmetric methods to synthesize chiral molecules containing the 1H-Indole, 1-methyl-2-(trifluoromethyl)- core is a significant and challenging research frontier. The primary strategy employed is the catalytic asymmetric Friedel–Crafts reaction, which involves the addition of an indole nucleophile to an electrophile in the presence of a chiral catalyst. nih.gov

Advancements in this area include:

Chiral Organocatalysts: Chiral phosphoric acids (CPAs) and squaramide-based catalysts have proven highly effective in promoting enantioselective Friedel-Crafts reactions between indoles and trifluoromethylated electrophiles, such as trifluoropyruvates. nih.gov These metal-free catalysts are often stable, easy to handle, and can provide high yields and excellent enantioselectivities (up to 99% ee). nih.gov

Chiral Metal Complexes: Lewis acid complexes featuring chiral ligands, such as Trost's dinuclear zinc complex or Cu(OTf)2-BOX complexes, are also powerful catalysts for these transformations. nih.gov They can activate the electrophile and create a chiral environment to control the stereochemical outcome of the reaction.

Biocatalysis: An emerging and highly sustainable approach involves the use of engineered enzymes. Variants of cytochrome c552, for example, have been developed to catalyze asymmetric N-H carbene insertion reactions to produce chiral α-trifluoromethyl amines with exceptional enantioselectivity (up to 99.5:0.5 er). nih.govacs.org This biocatalytic strategy offers a green and efficient route to valuable chiral building blocks. nih.gov

| Catalyst Type | Catalyst Example | Electrophile | Yield | Enantiomeric Excess (ee) |

| Organocatalyst | Chiral Squaramide L38. nih.gov | Trifluoropyruvates | Up to >99% | Up to 99% |

| Metal Complex | Trost's Dinuclear Zinc Complex. nih.gov | Trifluoromethyl pyruvates | Up to 95% | Up to 88% |

| Metal Complex | Cu(OTf)2-BOX L40. nih.gov | Alkyl trifluoropyruvates | Good yields | High enantioselectivities |

| Organocatalyst | Chiral Phosphoric Acid (CPA). nih.gov | Diaryl 2-butene-1,4-diones | Appreciable yields | Up to 94% |

| Biocatalyst | Engineered Cytochrome c552. nih.gov | Benzyl 2-diazotrifluoropropanoate | Up to >99% | Up to 95:5 er |

High-Throughput Experimentation and Automation in 1H-Indole, 1-methyl-2-(trifluoromethyl)- Research

The discovery of novel reactions and the optimization of existing ones are traditionally laborious and time-consuming processes. High-throughput experimentation (HTE) and laboratory automation are transforming this paradigm by enabling the rapid screening of a large number of reaction parameters.

For research on 1H-Indole, 1-methyl-2-(trifluoromethyl)-, these technologies can accelerate progress by:

Rapid Reaction Scouting: Automated platforms can perform hundreds of reactions in parallel on a micro- or nano-scale, allowing for the swift evaluation of different catalysts, solvents, temperatures, and substrates. nih.gov

Miniaturization: Technologies like acoustic droplet ejection (ADE) allow for reactions to be run on a nanomole scale, which drastically reduces the consumption of valuable starting materials and reagents. nih.gov

Integrated Workflow: Modern automated systems can integrate synthesis, workup, and analysis. Autonomous mobile robots can transport samples between a synthesis platform and analytical instruments like LC-MS and NMR, creating a seamless workflow from reaction setup to data analysis. nih.gov This allows the system to make decisions and select successful reactions for further investigation or scale-up. nih.gov

The application of these technologies allows researchers to quickly map complex reaction spaces and identify optimal conditions for synthesizing specific 1H-Indole, 1-methyl-2-(trifluoromethyl)- derivatives, significantly shortening development timelines. nih.gov

| Technology | Application | Scale | Key Advantage |